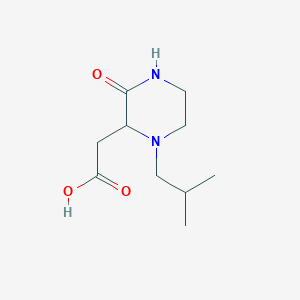
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and an acetic acid moiety, making it a candidate for various pharmacological applications. The biological activity of this compound is primarily explored in the context of its effects on cellular processes, potential therapeutic uses, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₄N₂O₃
- Molecular Weight : 186.22 g/mol
This compound features an isobutyl group attached to a piperazine ring, with a keto group at the 3-position and an acetic acid side chain.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzymatic activities and influence various signaling pathways. The exact interactions are still under investigation, but preliminary studies suggest that it may act on receptors or enzymes involved in cellular metabolism and proliferation .
Antitumor Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various piperazine derivatives found that certain compounds demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and K562 (leukemia) cells. The IC₅₀ values for some related compounds were reported, suggesting that structural modifications can enhance their efficacy against tumor cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.56 |
| Compound B | K562 | >100 |
| This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of related piperazine compounds has been documented, with some derivatives showing promising results against bacterial and fungal strains. For instance, studies have indicated that modifications in the piperazine structure can lead to enhanced antibacterial activity, potentially making this compound a candidate for further exploration in antimicrobial research .
Study 1: Antitumor Efficacy in Xenograft Models
In vivo experiments using xenograft models demonstrated that certain piperazine derivatives effectively inhibited tumor growth. For example, compounds similar to this compound were tested for their ability to reduce tumor size in mice bearing KARPAS-299 tumors. These studies highlighted the importance of solubilizing groups in enhancing cellular uptake and efficacy .
Study 2: Cytotoxicity Assessment
A series of cytotoxicity assays were conducted to evaluate the effects of this compound on various cancer cell lines. Results indicated that this compound could induce apoptosis in targeted cells, correlating with increased caspase activity. Such findings suggest potential applications in cancer therapy .
特性
IUPAC Name |
2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMLEMPUUKCWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














